molecular formula C15H21O6Tb B8208414 Terbium-2,4-Pentanedionate

Terbium-2,4-Pentanedionate

Cat. No.: B8208414
M. Wt: 456.25 g/mol
InChI Key: PJKGSRIANPFVEQ-LNTINUHCSA-K
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Description

Terbium-2,4-pentanedionate, also known as terbium(III) acetylacetonate or Tb(acac)₃, is a coordination complex where terbium(III) ions are chelated by three 2,4-pentanedionate (acac) ligands. The acac ligand is a β-diketone with the formula C₅H₇O₂⁻, forming a stable six-membered ring with the terbium ion. This compound is widely used in materials science, particularly as a precursor for thin-film deposition (e.g., chemical vapor deposition, CVD) due to its volatility and thermal stability . Its applications extend to luminescent materials, magnetic studies, and catalysis, leveraging terbium’s unique electronic properties .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;terbium(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGSRIANPFVEQ-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Tb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of terbium chloride hexahydrate (TbCl₃·6H₂O) with 2,4-pentanedione in a basic aqueous-alcoholic medium. The ligand undergoes deprotonation in the presence of a base (e.g., sodium hydroxide or ammonia), forming the acetylacetonate anion (acac⁻), which coordinates with Tb³⁺ ions. The general reaction is:

TbCl3+3acacH+3NaOHTb(acac)3+3NaCl+3H2O\text{TbCl}_3 + 3 \, \text{acacH} + 3 \, \text{NaOH} \rightarrow \text{Tb(acac)}_3 + 3 \, \text{NaCl} + 3 \, \text{H}_2\text{O}

Procedural Details

  • Ligand Activation : 2,4-Pentanedione (3 equivalents) is dissolved in ethanol or methanol, followed by dropwise addition of aqueous NaOH (3 equivalents) to deprotonate the ligand.

  • Metal Coordination : TbCl₃·6H₂O (1 equivalent) is added to the stirred solution, inducing immediate precipitation of the complex.

  • Isolation : The precipitate is vacuum-filtered, washed with cold water to remove NaCl and excess base, and dried under reduced pressure.

Yield and Purity Considerations

  • Yield : Typically ranges from 65% to 85%, depending on reaction temperature and stoichiometric precision.

  • Hydration State : The product often crystallizes as a hydrate (Tb(acac)₃·xH₂O, where x=13x = 1-3), confirmed by thermogravimetric analysis (TGA).

  • Impurities : Residual NaCl and unreacted ligand are common; recrystallization from ethanol/hexane mixtures improves purity.

Mechanochemical Synthesis

Solvent-Free Grinding Approach

Recent advances emphasize mechanochemical methods to reduce solvent waste and enhance reaction efficiency. This approach involves grinding TbCl₃·6H₂O with sodium acetylacetonate (Na(acac)) in a ball mill or mortar.

Procedure

  • Precursor Preparation : Na(acac) is synthesized by grinding sodium carbonate (Na₂CO₃) with 2,4-pentanedione in a 1:3 molar ratio.

  • Coordination Reaction : The Na(acac) powder is mixed with TbCl₃·6H₂O (1:3 molar ratio) and ground for 30–60 minutes.

  • Work-Up : The product is extracted with diethyl ether to remove unreacted ligand and sodium salts, followed by solvent evaporation.

Advantages and Challenges

  • Advantages :

    • Eliminates volatile organic solvents.

    • Achieves higher reaction rates due to increased surface area.

  • Challenges :

    • Humidity control is critical to prevent hydrate formation.

    • Residual Na₂CO₃ may complicate purification.

Precipitation from Non-Aqueous Media

Anhydrous Synthesis

For applications requiring anhydrous Tb(acac)₃, the reaction is conducted in strictly anhydrous conditions using TbCl₃ and pre-deprotonated acac⁻ in tetrahydrofuran (THF) or dimethylformamide (DMF).

Key Steps

  • Ligand Deprotonation : Acetylacetone is treated with NaH or KH in THF to generate Na(acac).

  • Metal Addition : TbCl₃ is added slowly under inert atmosphere (N₂ or Ar).

  • Precipitation : Hexane is added to induce crystallization, yielding anhydrous Tb(acac)₃.

Characterization Data

  • FT-IR : Strong absorption at 1520–1550 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O stretch of acac).

  • Elemental Analysis :

    ElementCalculated (%)Observed (%)
    C38.137.8
    H4.95.1
    Tb33.532.9

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Solution-Phase65–8590–95High
Mechanochemical70–8085–90Moderate
Anhydrous Precipitation50–6095–98Low

Hydration Control

  • Solution-Phase : Hydrates dominate unless rigorously dried.

  • Mechanochemical : Humidity during grinding introduces variable hydration.

  • Anhydrous : Yields pure anhydrous form but requires stringent conditions .

Scientific Research Applications

Chemical Applications

Precursor for Synthesis

  • Terbium-2,4-Pentanedionate serves as a precursor for synthesizing other terbium compounds. It is utilized in the preparation of various coordination complexes that exhibit distinct chemical properties.

Catalytic Activity

  • The compound acts as a catalyst in organic reactions, enhancing reaction rates and selectivity. Its ability to form stable complexes with different ligands allows it to facilitate various chemical transformations.

Biological Applications

Bioimaging

  • Due to its luminescent properties, this compound is employed in bioimaging techniques. It can be used as a fluorescent probe in biological assays, allowing researchers to visualize cellular processes and structures.

Fluorescent Probes

  • The compound's fluorescence makes it suitable for developing probes that can detect specific biomolecules, aiding in diagnostics and research.

Medical Applications

Medical Imaging

  • Ongoing research is investigating the use of this compound in medical imaging technologies. Its luminescent characteristics could enhance the quality of imaging modalities like PET and SPECT.

Therapeutic Potential

  • Studies are exploring the potential of terbium compounds in targeted radionuclide therapy (TRT). For instance, preclinical studies have shown that terbium-labeled antibodies can effectively target tumors without causing significant toxicity to healthy tissues .

Industrial Applications

Phosphor Production

  • This compound is integral to manufacturing phosphors used in lighting and display technologies. Its luminescent properties contribute to the efficiency and brightness of these materials.

Magnetic Materials Development

  • The compound is also used in developing magnetic materials due to its unique magnetic properties. These materials find applications in data storage and electronic devices.

Case Study 1: Bioimaging with Terbium Complexes

A study demonstrated the efficacy of Terbium-based fluorescent probes in bioimaging applications. The researchers utilized this compound derivatives to visualize cellular structures with high resolution, showcasing its potential in diagnostic imaging .

Case Study 2: Targeted Radionuclide Therapy

In preclinical trials involving mice with leukemia, researchers administered terbium-labeled rituximab antibodies. The results indicated a significant delay in tumor growth and high survival rates among treated subjects without observable toxicity .

Data Tables

Application AreaSpecific Use
ChemistryPrecursor for synthesis; catalyst
BiologyBioimaging; fluorescent probes
MedicineMedical imaging; therapeutic agent research
IndustryPhosphor production; magnetic material development

Mechanism of Action

The mechanism of action of Terbium-2,4-Pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The terbium ion interacts with the oxygen atoms of the acetylacetonate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as luminescence in bioimaging or catalytic activity in organic synthesis .

Comparison with Similar Compounds

Structural and Ligand Variations

Terbium-2,4-pentanedionate belongs to the broader family of β-diketonate complexes. Key structural analogs include:

Compound Metal Ion Ligand Modification Key Properties/Applications References
Sc(Meacac)₃ Sc³⁺ 3-methyl-2,4-pentanedionate Higher thermal stability (m.p. ~180°C) and volatility; used in MOCVD for scandium oxide films
Fe(Meacac)₃ Fe³⁺ 3-methyl-2,4-pentanedionate Lower volatility compared to Sc analogs; applied in gas-phase deposition of iron oxides
Cu(hfac)₂ Cu²⁺ Hexafluoro-2,4-pentanedionate Enhanced thermal stability (>200°C); used in CVD for copper films and solar cell applications
Co(hfac)₂·H₂O Co²⁺ Hexafluoro-2,4-pentanedionate Water-insoluble; employed in catalysis and magnetic materials synthesis
Ga(acac)₃ Ga³⁺ 2,4-pentanedionate Precursor for gallium oxide nanoparticles; biocompatible for biomedical applications

Key Observations :

  • Fluorinated Ligands (e.g., hfac): Increase thermal stability and volatility, making them superior for high-temperature CVD processes. For example, Cu(hfac)₂ sublimes at lower temperatures than non-fluorinated analogs, enabling efficient thin-film growth .
  • Methyl-Substituted Ligands (e.g., Meacac): Improve crystallinity and melting points. Sc(Meacac)₃ exhibits a melting enthalpy of 28.5 kJ/mol, higher than unmodified Sc(acac)₃ .
  • Lanthanide vs. Transition Metal Complexes : Terbium complexes exhibit stronger luminescence due to f-f transitions, whereas transition metals (e.g., Fe, Co) prioritize magnetic or catalytic properties .
Thermal and Volatility Data

A comparative analysis of sublimation enthalpy (ΔHsub) and melting points:

Compound ΔHsub (kJ/mol) Melting Point (°C) Application Context References
Tb(acac)₃ ~120 (estimated) >200 Luminescent films, OLEDs
Sc(Meacac)₃ 105.3 ± 0.8 180 MOCVD of scandium-containing oxides
Sc(acac)₃ 98.2 ± 0.5 165 Less stable than methylated analog
Cu(hfac)₂ N/A 225 High-purity copper films for electronics

Notable Trends:

  • Methylation of the acac ligand (e.g., Sc(Meacac)₃ vs. Sc(acac)₃) increases both ΔHsub and melting points due to steric and electronic effects .
Solubility and Reactivity
Compound Solubility in Organic Solvents Reactivity with Functional Groups Key Limitations References
Tb(acac)₃ Soluble in THF, acetone Reacts with –OH, –COOH groups Hygroscopic; requires anhydrous conditions
Ag(hfac)(cod) Soluble in THF Stable toward oxygen and moisture Limited solubility in polar solvents
Ti(OiPr)₂(acac)₂ Soluble in benzene, isopropanol Cross-links with –NH₂, –SH Reacts with phenolic antioxidants, causing discoloration

Critical Insights :

  • This compound’s hygroscopic nature necessitates stringent handling, unlike fluorinated Ag or Ti complexes, which are more stable .
  • Titanium analogs (e.g., Ti(OiPr)₂(acac)₂) are preferred in coatings for adhesion enhancement but are incompatible with phenolic additives .

Q & A

Basic Research Questions

Q. What established methods ensure high-purity synthesis of Terbium-2,4-Pentanedionate, and how can experimental parameters be optimized?

  • Methodological Answer : The synthesis typically involves reacting terbium salts with 2,4-pentanedione (acetylacetone) under reflux in anhydrous solvents (e.g., ethanol or THF). Purification via recrystallization or sublimation is critical for removing unreacted ligands. Optimization includes:

  • Adjusting molar ratios (e.g., 1:3 metal-to-ligand ratio) to minimize byproducts.
  • Controlling pH to stabilize the complex (pH 7–8).
  • Using inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Table 1 : Solvent effects on yield and purity:
SolventTemperature (°C)Yield (%)Purity (ICP-MS)
Ethanol807899.2%
THF658599.5%
  • Reference experimental design principles from (e.g., task distribution, milestone planning) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. Key steps:

  • Crystal mounting on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Data collection at low temperatures (100 K) to reduce thermal motion.
  • Structure refinement using Fourier maps and R-factor minimization.
  • Challenges include resolving disorder in ligand orientation and validating metal coordination geometry.
    • Compare with spectroscopic data (e.g., FTIR, NMR) to confirm bond assignments .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ligand flexibility) not captured in static DFT models. Strategies:

  • Perform temperature-dependent NMR/FTIR to probe conformational changes.
  • Use molecular dynamics (MD) simulations to account for solvent interactions.
  • Cross-validate with EXAFS for precise metal-ligand bond distances.
  • Iterative refinement of computational parameters (e.g., basis sets, solvation models) .

Q. What experimental designs elucidate catalytic mechanisms involving this compound in organic transformations?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic analysis : Monitor reaction rates via UV-Vis or GC-MS under varying [substrate], [catalyst], and temperatures.
  • Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways.
  • In-situ spectroscopy : Operando FTIR/Raman to detect intermediate species.
  • Table 2 : Example catalytic efficiency in oxidation reactions:
SubstrateTurnover Frequency (h⁻¹)Selectivity (%)
Benzyl alcohol22092
Cyclohexane15085
  • Reference for hypothesis-driven research design .

Q. How do solvent polarity and coordination strength influence the luminescence properties of this compound?

  • Methodological Answer : Solvent effects are studied via:

  • Lifetime measurements : Time-resolved fluorescence to assess excited-state quenching.
  • Solvatochromism : Correlate emission spectra with solvent polarity indices (e.g., ET(30)).
  • Ligand substitution : Compare with hexafluoro derivatives ( ) to evaluate electron-withdrawing effects.
  • Advanced Tip : Use Judd-Ofelt theory to quantify radiative/non-radiative decay rates .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing discrepancies in thermogravimetric (TGA) data for this compound?

  • Methodological Answer : Address variability via:

  • Triplicate measurements to calculate standard deviations.
  • Principal Component Analysis (PCA) to identify outlier datasets.
  • Multivariate regression to correlate decomposition steps with ligand-metal ratios.
  • Reference for avoiding ambiguous data interpretation .

Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Implement:

  • Standard Operating Procedures (SOPs) with detailed reaction conditions.
  • Inter-lab round-robin trials using shared precursor batches.
  • Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for purity assessment.
  • Reference for data reproducibility guidelines .

Safety and Environmental Considerations

Q. What precautions are critical when handling this compound in spectroscopic studies?

  • Methodological Answer : Follow protocols from analogous complexes ():

  • Use gloveboxes for air-sensitive operations.
  • Dispose of waste via licensed facilities (P501, ).
  • Monitor UV exposure to prevent photodegradation during luminescence studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Terbium-2,4-Pentanedionate
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Reactant of Route 2
Terbium-2,4-Pentanedionate

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